3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole
Description
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo and nitro group on the phenyl ring, which is attached to the triazole ring
Properties
CAS No. |
2751614-80-7 |
|---|---|
Molecular Formula |
C8H5BrN4O2 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: Although less common, the triazole ring can undergo oxidation under specific conditions to form oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of 3-(4-substituted-3-nitrophenyl)-1H-1,2,4-triazole derivatives.
Reduction: Formation of 3-(4-bromo-3-aminophenyl)-1H-1,2,4-triazole.
Oxidation: Formation of triazole oxides or other oxidized derivatives.
Scientific Research Applications
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and bromo groups can influence its binding affinity and specificity towards these targets. The triazole ring itself is known to participate in hydrogen bonding and π-π interactions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-nitrophenylboronic acid
- 4-bromo-3-nitroanisole
- 4-bromo-3-nitrophenol
- 4-bromo-3-nitroacetophenone
Uniqueness
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring with the bromo and nitro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
